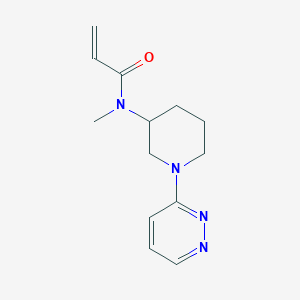
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE belongs to the class of piperidine derivatives and has a molecular formula of C18H23N3O. In
作用機序
The mechanism of action of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and mood.
This compound has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. This can lead to a reduction in oxidative damage and inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which can improve overall brain health.
In addition, this compound has been shown to have anti-inflammatory effects in the body, which could be useful in the treatment of inflammatory diseases. This compound has also been shown to have analgesic effects, which could be useful in the treatment of pain.
実験室実験の利点と制限
One of the advantages of using N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it a useful compound for studying its effects in vitro and in vivo. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide. One area of interest is in the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is in the development of this compound-based drugs for the treatment of inflammatory diseases.
Further research is also needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. This could lead to the development of more targeted and effective therapies for a variety of disease conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in the body. While there are limitations to using this compound in lab experiments, its high purity and stability make it a useful compound for studying its effects. Future research on this compound could lead to the development of new therapies for a variety of disease conditions.
合成法
The synthesis of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide involves the reaction of 3-amino-1-(3-pyridyl) piperidine with methyl acrylate in the presence of a catalyst such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to this compound by deprotection of the N-methyl group using trifluoroacetic acid. The overall yield of this compound synthesis is approximately 60%.
科学的研究の応用
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the primary areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques and reducing oxidative stress in the brain.
This compound has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes.
特性
IUPAC Name |
N-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-13(18)16(2)11-6-5-9-17(10-11)12-7-4-8-14-15-12/h3-4,7-8,11H,1,5-6,9-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYUMEPSLWMZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NN=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)
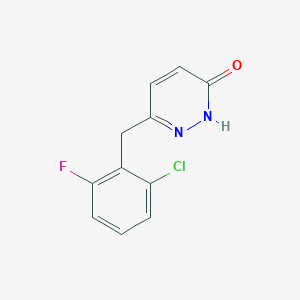
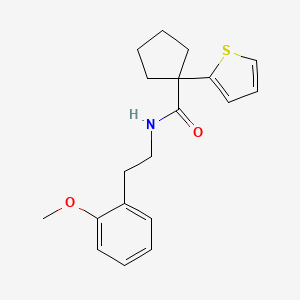

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)
![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
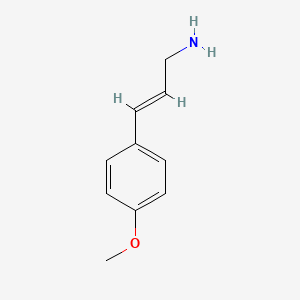

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)

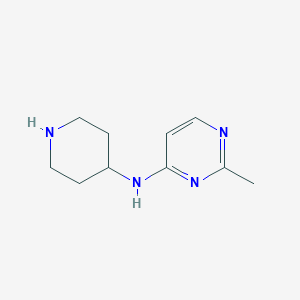

![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)